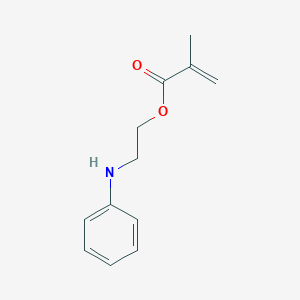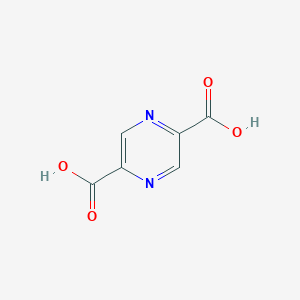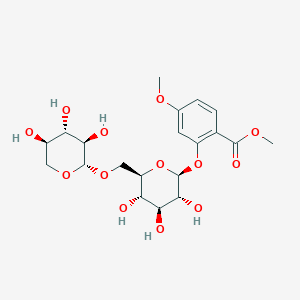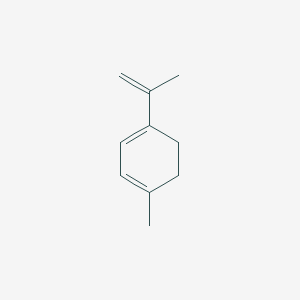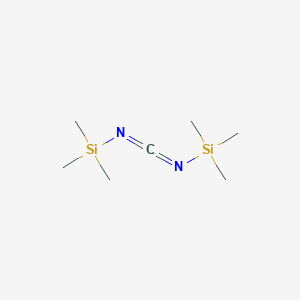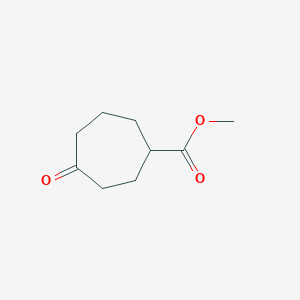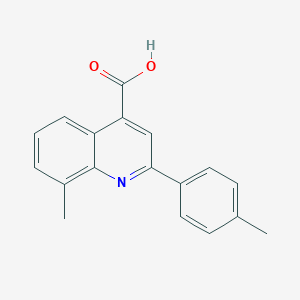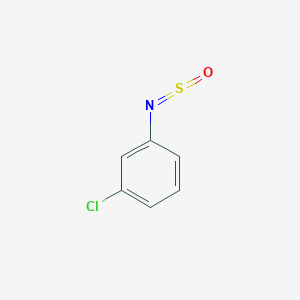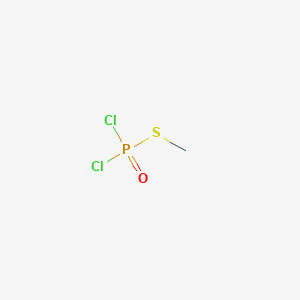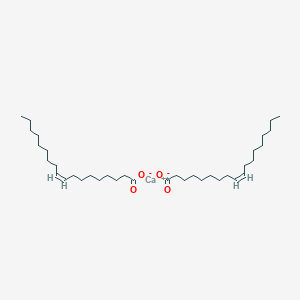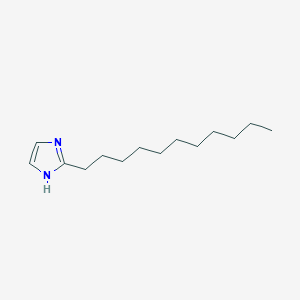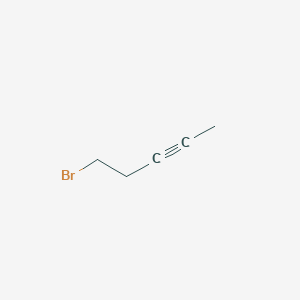
5-Bromopent-2-yne
Vue d'ensemble
Description
5-Bromopent-2-yne is a brominated alkyne that serves as an intermediate in the synthesis of various organic compounds. It is characterized by the presence of a bromine atom and a triple bond within a five-carbon chain. This compound is not explicitly detailed in the provided papers, but its derivatives and related compounds are extensively studied for their reactivity and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of 5-bromopent-2-yne derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 5-bromo-2-iodopyrimidine, which is used to create substituted pyrimidine compounds . Similarly, the preparation of pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol from 5-bromopent-3-en-1-yne involves hydrolysis and cleavage reactions, indicating the versatility of brominated alkynes in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of brominated alkyne derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For instance, the structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was elucidated using these techniques, providing insights into the intermolecular interactions and electronic properties of such compounds .
Chemical Reactions Analysis
Brominated alkynes like 5-bromopent-2-yne are reactive intermediates that can undergo various chemical transformations. For example, 5-bromopenta-2,4-diynenitrile reacts with secondary amines to form butadiynamines or enynenitriles, depending on the amine used . Additionally, the reactivity of 5-bromopentadienal demonstrates its utility in synthesizing functionalized polyenic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated alkynes and their derivatives are influenced by the presence of the bromine atom and the triple bond. These properties are often studied using techniques like NMR spectroscopy, mass spectrometry, and thermal analysis. For instance, the thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was investigated, showing good stability up to 215°C . The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were also explored, revealing their potential as antibacterial agents .
Applications De Recherche Scientifique
Synthesis of Derivatives
5-Bromopent-2-yne has been used in the synthesis of pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol, along with their derivatives, showcasing its versatility in organic synthesis (Sato & Hirayama, 1969).
Allenic Amino-Acid Synthesis
It has been utilized in the preparation of allenic amino-acids, demonstrating its role in the synthesis of complex organic molecules (Black & Landor, 1968).
E.S.R. Spectroscopy Studies
The pent-2-en-4-ynyl radicals generated from 5-Bromopent-2-yne have been observed using electron spin resonance (E.S.R.) spectroscopy, contributing to the understanding of radical chemistry (Roberts & Walton, 1981).
Intermediate in Synthesis
It serves as an intermediate in the synthesis of various functionalized polyenic compounds, highlighting its role in the creation of complex organic structures (Soullez et al., 1995).
Precursor in Biheterocycle Synthesis
As a precursor, it has been used in the synthesis of a new series of biheterocycles, showcasing its utility in heterocyclic chemistry (Aquino et al., 2017).
Carbon Electrode Reduction Studies
In studies involving electrochemical reduction at carbon electrodes, 5-Bromopent-2-yne has contributed to the understanding of electrochemical processes (Pritts & Peters, 1994).
Catalyst-Free Synthesis Applications
Its potential in catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, illustrates its role in streamlined organic synthesis processes (Mittersteiner et al., 2019).
Free Radical Polymerization
It has been examined as an addition-fragmentation chain transfer agent in the free radical polymerization of methyl methacrylate, showing its utility in polymer chemistry (Nair, 1998).
Marine Algae Metabolites Study
5-Bromopent-2-yne was identified in the study of novel metabolites from the marine alga Laurencia implicata, indicating its presence in natural products (Coll & Wright, 1989).
Thermal Rearrangements Study
A comprehensive theoretical investigation of thermal rearrangements involving 5-Bromopent-2-yne has been conducted, contributing to the understanding of its behavior under pyrolysis conditions (Bozkaya & Özkan, 2012).
Insecticidal Activity of Derivatives
Derivatives of 5-Bromopent-2-yne from the red alga Laurencia obtusa exhibited significant insecticidal activity, indicating its potential in biological applications (Iliopoulou et al., 2002).
Safety And Hazards
5-Bromopent-2-yne is associated with several hazard statements, including H226, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ignition sources, washing thoroughly after handling, wearing protective gloves and eye protection, and ensuring good ventilation .
Propriétés
IUPAC Name |
5-bromopent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLMXOGRBXMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499715 | |
| Record name | 5-Bromopent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopent-2-yne | |
CAS RN |
18719-27-2 | |
| Record name | 5-Bromopent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




